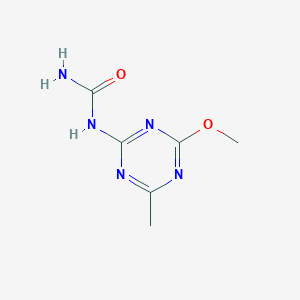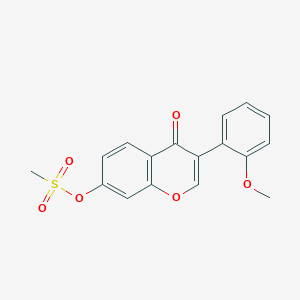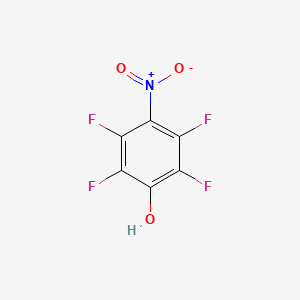
2,3,5,6-四氟-4-硝基苯酚
描述
2,3,5,6-Tetrafluoro-4-nitrophenol is a chemical compound with the CAS Number: 20994-04-1 . It has a molecular weight of 211.07 . The IUPAC name for this compound is 2,3,5,6-tetrafluoro-4-nitrophenol .
Molecular Structure Analysis
The molecular formula of 2,3,5,6-Tetrafluoro-4-nitrophenol is C6HF4NO3 . The InChI code is 1S/C6HF4NO3/c7-1-3(9)6(12)4(10)2(8)5(1)11(13)14/h12H . The Canonical SMILES representation is C1(=C(C(=C(C(=C1F)F)O)F)F)N+[O-] .Physical And Chemical Properties Analysis
2,3,5,6-Tetrafluoro-4-nitrophenol is a powder with a melting point of 73-75°C . It has a molecular weight of 211.07 g/mol . The compound has a topological polar surface area of 66 Ų .科学研究应用
与二氧化氮的反应
- 化学反应和晶体结构: Hartshorn 等人 (1985) 的研究探讨了相关化合物 2,3,5,6-四甲基-4-硝基苯酚与二氧化氮的反应,生成各种异构的四硝基环己烯酮和其他化合物。这些产物中的一些还报告了 X 射线晶体结构,提供了对特定条件下硝基苯酚化合物化学行为的见解 (Hartshorn, Robinson, & Vaughan, 1985)。
氧化过程
- 全氟芳烃的氧化: Hudlicky 和 Bell (1974) 讨论了全氟芳烃的氧化,包括 2,3,5,6-四氟-4-硝基苯胺,它可以被还原生成各种硝基苯酚衍生物。这项研究提供了对氧化过程中硝基苯酚化学行为的理解 (Hudlicky & Bell, 1974)。
大气化学
- 大气中出现和分析技术: Harrison 等人 (2005) 综述了有关硝基苯酚在大气中出现的数据,包括 HPLC 和 GC-MS 等分析技术。讨论了硝基苯酚的来源、形成和大气汇,包括 2,3,5,6-四氟-4-硝基苯酚的衍生物,突出了其环境意义 (Harrison et al., 2005)。
催化应用
- 硝基苯酚化合物的催化还原: Gupta 等人 (2014) 研究了一种基于 Fe@Au 双金属纳米粒子的新型催化剂,用于硝基苯酚化合物的催化还原,包括 2,3,5,6-四氟-4-硝基苯酚的衍生物。这项研究有助于理解环境修复中的催化应用 (Gupta et al., 2014)。
电化学应用
- 电化学检测和光降解: Chakraborty 等人 (2021) 探讨了使用 Ag2O-ZnO 复合纳米锥对 4-硝基苯酚的电化学检测和光降解,为监测和去除有毒水污染物提供了潜在应用 (Chakraborty et al., 2021)。
安全和危害
属性
IUPAC Name |
2,3,5,6-tetrafluoro-4-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4NO3/c7-1-3(9)6(12)4(10)2(8)5(1)11(13)14/h12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJXINITCLHHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346305 | |
| Record name | 2,3,5,6-Tetrafluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-nitrophenol | |
CAS RN |
20994-04-1 | |
| Record name | 2,3,5,6-Tetrafluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


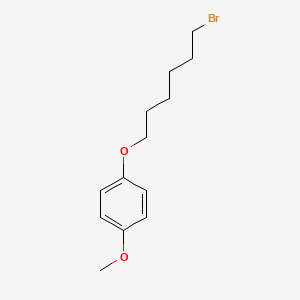
![1-[(2-Chloroethyl)thio]-4-methylbenzene](/img/structure/B3049466.png)
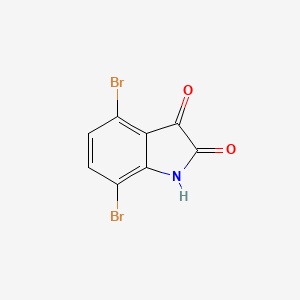
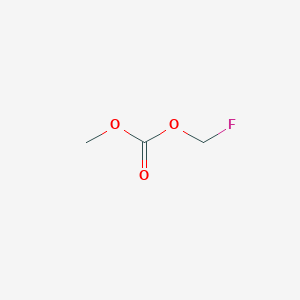
![5,7-Dibromothieno[3,4-b]pyrazine](/img/structure/B3049469.png)
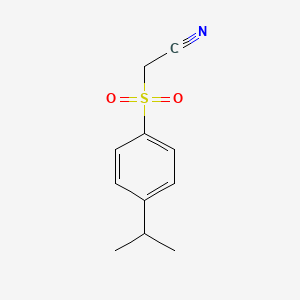
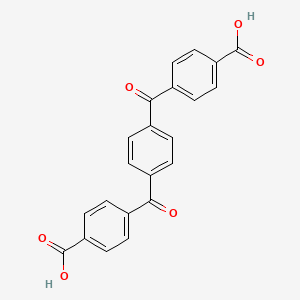
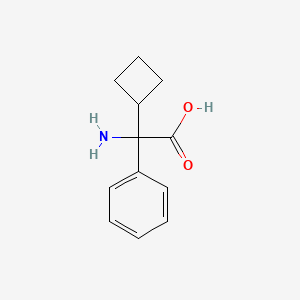
![3-Methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one](/img/structure/B3049473.png)

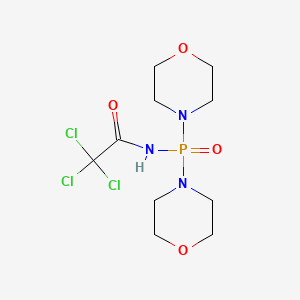
![4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3049477.png)
